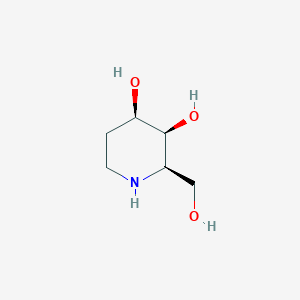
(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol: is a chiral piperidine derivative with three hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol typically begins with commercially available starting materials such as D-glucose or D-mannose.
Key Steps:
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis as a chiral catalyst.
Biology:
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Drug Development: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Interaction: (2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol interacts with specific enzymes, inhibiting their activity and affecting biological pathways.
Pathway Modulation: By inhibiting enzymes, it can modulate pathways involved in disease processes, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol: is compared with other piperidine derivatives such as:
Uniqueness:
- Chirality: The specific chiral centers in this compound make it unique compared to other piperidine derivatives.
- Functional Groups: The presence of three hydroxyl groups provides distinct reactivity and potential applications.
Propriétés
Numéro CAS |
158236-23-8 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |
Clé InChI |
YZNNBIPIQWYLDM-PBXRRBTRSA-N |
SMILES isomérique |
C1CN[C@@H]([C@@H]([C@@H]1O)O)CO |
SMILES canonique |
C1CNC(C(C1O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


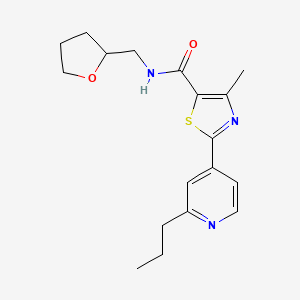
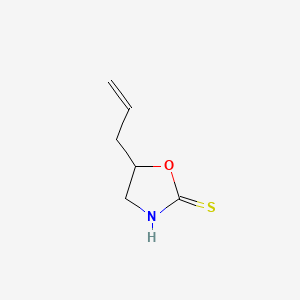
![1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea](/img/structure/B14144387.png)

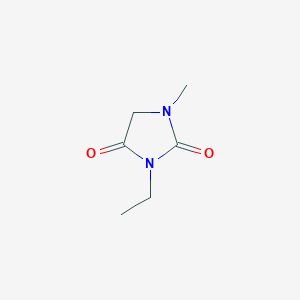
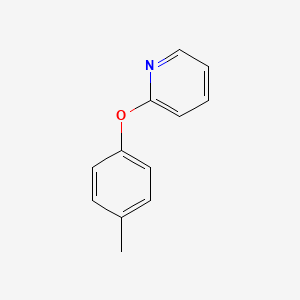

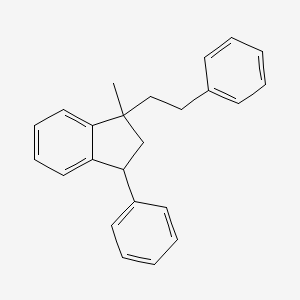

![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
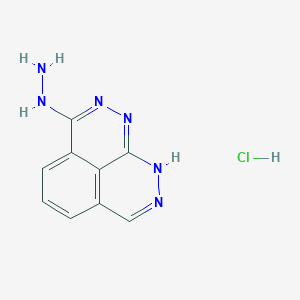
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)


